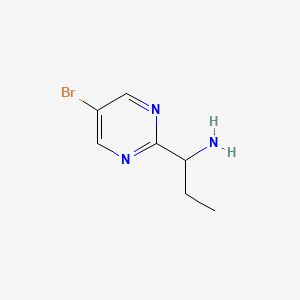

1-(5-Bromopyrimidin-2-yl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10BrN3 |

|---|---|

Molecular Weight |

216.08 g/mol |

IUPAC Name |

1-(5-bromopyrimidin-2-yl)propan-1-amine |

InChI |

InChI=1S/C7H10BrN3/c1-2-6(9)7-10-3-5(8)4-11-7/h3-4,6H,2,9H2,1H3 |

InChI Key |

OAYDMEYBCAKQLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC=C(C=N1)Br)N |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization of 1 5 Bromopyrimidin 2 Yl Propan 1 Amine

Cross-Coupling Reactions at the 5-Bromo Position for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The bromine atom at the 5-position of the pyrimidine (B1678525) ring is a key functional group that facilitates numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Palladium-Catalyzed Sonogashira Cross-Coupling for Alkynyl Functionality

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction is valuable for its mild conditions, often proceeding at room temperature. wikipedia.orglibretexts.org

In the context of 1-(5-bromopyrimidin-2-yl)propan-1-amine, the Sonogashira coupling allows for the introduction of various alkynyl groups at the 5-position of the pyrimidine ring. This transformation is significant for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. wikipedia.org The general reaction scheme involves the coupling of the 5-bromopyrimidine (B23866) derivative with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). wikipedia.orgresearchgate.net

| Reactant | Alkyne | Catalyst System | Solvent | Temperature |

|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, TEA | THF | Room Temperature |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, DIPEA | DMF | 60 °C |

Suzuki-Miyaura Cross-Coupling for Aryl and Alkyl Group Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. illinois.edu This reaction is widely used in the synthesis of biaryls, a common motif in many pharmaceutical compounds. illinois.edumdpi.com For 5-bromopyrimidines, the Suzuki reaction provides an efficient route to introduce a diverse range of aryl and alkyl substituents at the 5-position. mdpi.com

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.comacs.org The choice of catalyst, base, and solvent can be crucial for achieving high yields and minimizing side reactions. mdpi.com Electron-rich boronic acids have been shown to produce good yields in couplings with pyrimidine derivatives. mdpi.com

| Reactant | Boronic Acid/Ester | Catalyst System | Solvent | Temperature |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 °C |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | Toluene (B28343)/H₂O | 100 °C |

Buchwald-Hartwig Amination for C-N Bond Formation (e.g., C-N Coupling Reactions)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org It allows for the synthesis of aryl amines, which are prevalent in many biologically active molecules. wikipedia.orgnih.gov

For this compound, the Buchwald-Hartwig amination enables the introduction of various primary and secondary amines at the 5-position of the pyrimidine ring. The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.org The choice of ligand is critical and has evolved through several "generations" to accommodate a wider range of substrates and reaction conditions. wikipedia.org

| Reactant | Amine | Catalyst/Ligand System | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| This compound | Aniline (B41778) | Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | 100 °C |

| This compound | Morpholine | Pd(OAc)₂, XPhos | K₃PO₄ | Dioxane | 110 °C |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, other transition metal-catalyzed couplings can be employed to functionalize the 5-bromo position of the pyrimidine ring. eie.grmdpi.com These include reactions like the Heck, Stille, and Negishi couplings, which further expand the synthetic utility of this scaffold. researchgate.net These reactions allow for the introduction of a wide array of functional groups, including alkenes, organostannanes, and organozinc reagents, respectively. eie.grresearchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as a more cost-effective and sustainable alternative to palladium-catalyzed systems in some cases. acs.org

Transformations Involving the 2-Amino Group

The primary amino group on the propan-1-amine side chain offers another site for chemical modification, allowing for the introduction of various functionalities through reactions such as acylation and sulfonylation.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The primary amine of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct. Friedel-Crafts acylation is another important method for preparing aromatic ketones, often using carboxylic acid chlorides or anhydrides. nih.gov

Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These transformations are valuable for modifying the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, which can be crucial for its biological activity.

| Reaction | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Triethylamine | Dichloromethane (B109758) | N-(1-(5-bromopyrimidin-2-yl)propyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | Pyridine | Tetrahydrofuran (B95107) | N-(1-(5-bromopyrimidin-2-yl)propyl)benzenesulfonamide |

Urea (B33335) and Thiourea (B124793) Derivatization

The primary amine of this compound serves as an excellent nucleophile for reactions with isocyanates and isothiocyanates, leading to the formation of a diverse range of urea and thiourea derivatives, respectively. nih.govgoogle.com These reactions are typically high-yielding and proceed under mild conditions. organic-chemistry.org The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group. researchgate.net

This transformation is a cornerstone for creating libraries of compounds for biological screening, as the urea and thiourea moieties are known to act as potent hydrogen bond donors, facilitating interactions with biological targets. nih.govnih.gov The reaction is highly versatile, allowing for the introduction of a wide variety of substituents (R groups) depending on the choice of the isocyanate or isothiocyanate reagent. This enables fine-tuning of properties such as lipophilicity, polarity, and steric bulk. nih.govmdpi.com For instance, reacting the parent amine with aryl isocyanates introduces aromatic systems, while using alkyl isocyanates can modify the compound's solubility and conformational flexibility.

Commonly, these reactions are carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. researchgate.net The resulting urea or thiourea derivatives can be readily purified by standard techniques such as crystallization or column chromatography.

Table 1: Examples of Potential Urea and Thiourea Derivatives

| Reagent Type | Reagent Name | Resulting Moiety (Substituent R) | Product Class |

|---|---|---|---|

| Isocyanate | Phenyl isocyanate | Phenyl | Urea |

| Isocyanate | Ethyl isocyanate | Ethyl | Urea |

| Isocyanate | Benzoyl isocyanate | Benzoyl | Urea |

| Isothiocyanate | Allyl isothiocyanate | Allyl | Thiourea |

| Isothiocyanate | 4-Chlorophenyl isothiocyanate | 4-Chlorophenyl | Thiourea |

Functional Group Modifications on the Propan-1-amine Side Chain

The propan-1-amine side chain offers numerous possibilities for structural modification beyond simple urea formation, allowing for the exploration of a broader chemical space.

The primary amine is a key handle for extending and diversifying the side chain. One of the most effective methods for this is reductive amination . This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

This strategy allows for the introduction of a vast array of functional groups, depending on the structure of the carbonyl compound used. For example, reacting this compound with a simple aliphatic aldehyde like butyraldehyde (B50154) would elongate the alkyl chain, while using a functionalized aldehyde, such as 4-cyanobenzaldehyde, would introduce a nitrile group that can be further manipulated.

Another key diversification strategy is acylation , where the amine reacts with acyl chlorides or anhydrides to form amides. The resulting amide bond is robust, but the carbonyl group can be subsequently reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield a secondary amine, effectively adding a -CH₂-R group to the nitrogen and elongating the side chain.

Table 2: Potential Side-Chain Modifications via Reductive Amination

| Carbonyl Compound | Reducing Agent | Resulting Secondary Amine Side Chain |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | -NH(CH₃) |

| Acetaldehyde | NaBH(OAc)₃ | -NH(CH₂CH₃) |

| Acetone | NaBH₄ | -NH(CH(CH₃)₂) |

| Cyclohexanone | NaBH₄ | -NH(Cyclohexyl) |

The carbon atom to which the amine is attached in this compound is a chiral center. Synthetically prepared, the compound is typically a racemic mixture of (R) and (S) enantiomers. Any subsequent reaction on the amine or the side chain that does not involve breaking a bond at the chiral center will result in a racemic mixture of products.

Achieving stereochemical control in secondary transformations requires a strategic approach. Two primary strategies can be employed:

Resolution of the Starting Material: The racemic amine can be resolved into its individual enantiomers before further reactions. This is often accomplished by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), which can then be separated by fractional crystallization. Once the pure (R) or (S) enantiomer is isolated, subsequent reactions will proceed with retention of stereochemistry at that center, yielding enantiomerically pure products.

Asymmetric Synthesis: Alternatively, the entire synthesis of the molecule can be redesigned to be asymmetric, using chiral catalysts or auxiliaries to selectively produce the desired enantiomer from the outset.

When introducing a new stereocenter during side-chain modification (for example, by reacting the amine with a prochiral ketone), controlling the stereochemistry of the newly formed center becomes crucial. This typically requires the use of stereoselective reagents or catalysts to favor the formation of one diastereomer over the other. The development of such diastereoselective reactions is a key focus in modern medicinal chemistry to ensure the synthesis of single, well-defined stereoisomers. researchgate.net

Multi-Component and Cascade Reactions Utilizing the Pyrimidine Scaffold

The dual reactivity of this compound makes it an ideal substrate for multi-component reactions (MCRs) and cascade sequences, which allow for the rapid assembly of complex molecules in a single pot. nih.govnih.gov

In a multi-component reaction , the primary amine can act as the nucleophilic component. For example, in an Ugi four-component reaction , an aldehyde, a carboxylic acid, and an isocyanide would react with the amine of the title compound. This would result in the formation of a complex α-acylamino amide derivative attached to the pyrimidine scaffold, introducing four new points of diversity in a single step.

Cascade reactions (or domino reactions) involve a sequence of intramolecular or intermolecular transformations where the product of one step triggers the next reaction. rsc.orgresearchgate.net The 5-bromo substituent on the pyrimidine ring is perfectly positioned for such sequences. A hypothetical cascade could involve:

An initial reaction at the primary amine (e.g., acylation with a molecule containing a terminal alkyne).

An intramolecular Sonogashira coupling, where a palladium catalyst couples the bromo-pyrimidine with the newly introduced alkyne, forming a new heterocyclic ring fused to the pyrimidine.

Such strategies are highly efficient as they reduce the number of synthetic steps, purification procedures, and waste generated, aligning with the principles of green chemistry. nih.govresearchgate.net The ability of the bromopyrimidine moiety to participate in transition-metal-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings) after an initial transformation on the amine opens up a vast number of possibilities for creating novel and complex molecular architectures. researchgate.net

Advanced Spectroscopic Characterization and Electronic Property Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals of 1-(5-Bromopyrimidin-2-yl)propan-1-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of protons. Expected signals would include those for the pyrimidine (B1678525) ring protons, the methine proton of the propan-1-amine chain, the methylene (B1212753) protons, and the terminal methyl protons. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would indicate the number of distinct carbon environments. Signals would be expected for the carbons of the bromopyrimidinyl ring and the three distinct carbons of the propan-1-amine side chain.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically over two to three bonds. It would be crucial for tracing the proton network within the propan-1-amine chain and confirming the relative positions of the pyrimidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would allow for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly valuable for identifying quaternary carbons (those without attached protons) and for confirming the connection between the propan-1-amine side chain and the pyrimidine ring.

A hypothetical data table for the expected NMR assignments is presented below. The chemical shifts are estimates based on known values for similar structural motifs.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| Pyrimidinyl Ring | ||||

| 2 | - | Predicted C | - | H-1', H-4, H-6 |

| 4 | Predicted H | Predicted C | H-6 | C-2, C-5, C-6 |

| 5 | - | Predicted C | - | H-4, H-6 |

| 6 | Predicted H | Predicted C | H-4 | C-2, C-4, C-5 |

| Propan-1-amine Chain | ||||

| 1' | Predicted H | Predicted C | H-2', NH₂ | C-2, C-2', C-3' |

| 2' | Predicted H | Predicted C | H-1', H-3' | C-1', C-3' |

| 3' | Predicted H | Predicted C | H-2' | C-1', C-2' |

| NH₂ | Predicted H | - | H-1' | C-1' |

Note: Actual chemical shifts and correlation patterns would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HRMS would provide the exact mass of the molecular ion, accounting for the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Analysis of the fragmentation pattern in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the cleavage of the propan-1-amine side chain and the loss of the bromine atom. A theoretical table of expected mass fragments is provided below.

| Ion Formula | Calculated m/z | Possible Fragmentation Pathway |

| [C₇H₁₀BrN₃]⁺ | Calculated Value | Molecular Ion |

| [C₇H₁₀N₃]⁺ | Calculated Value | Loss of Br radical |

| [C₄H₂BrN₂]⁺ | Calculated Value | Cleavage of the C-C bond adjacent to the ring |

| [C₅H₈N]⁺ | Calculated Value | Cleavage of the bond between the ring and the side chain |

Note: The m/z values would need to be determined by high-resolution mass spectrometry.

Vibrational Spectroscopy (IR and Raman) for Characteristic Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl chain and aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and C-Br stretching.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring and the C-Br bond.

A summary of expected vibrational bands is presented in the following table.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300-3500 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Alkyl) | 2850-2960 | Stretching |

| C=N, C=C (Ring) | 1400-1600 | Stretching |

| N-H (Amine) | 1550-1650 | Bending |

| C-N | 1000-1250 | Stretching |

| C-Br | 500-600 | Stretching |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The study of the interaction of molecules with light provides insights into their electronic structure and potential applications in areas such as materials science and photochemistry.

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption bands correspond to electronic transitions between different energy levels. For this compound, electronic transitions such as π → π* and n → π* associated with the pyrimidine ring would be expected. The position and intensity of these absorption maxima (λmax) would be influenced by the bromo and propan-1-amine substituents.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. Many pyrimidine derivatives are known to exhibit fluorescence. Steady-state fluorescence measurements would determine the emission spectrum and quantum yield of this compound. Time-resolved fluorescence spectroscopy could be used to measure the lifetime of the excited state, providing further details about the de-excitation processes. The luminescent properties would be highly dependent on the solvent and the specific electronic nature of the excited states.

Electrochemical Characterization for Redox Potentials (e.g., Cyclic Voltammetry)

Electrochemical characterization, particularly through methods like cyclic voltammetry, is a powerful tool for investigating the redox properties of a molecule. This technique involves measuring the current that develops in an electrochemical cell as the voltage is varied. The resulting data provides insights into the oxidation and reduction potentials of the compound, which are fundamental to understanding its electronic behavior and potential applications in areas such as materials science and medicinal chemistry.

A cyclic voltammetry experiment would determine the potentials at which this compound undergoes oxidation and reduction. These redox potentials are influenced by the electronic nature of the bromopyrimidine ring and the propan-1-amine substituent. The electron-withdrawing nature of the pyrimidine ring and the bromine atom would be expected to influence the molecule's ability to accept or donate electrons.

While no specific experimental data is available for this compound, a hypothetical data table illustrating the kind of information that would be obtained from a cyclic voltammetry study is presented below.

Table 1: Illustrative Electrochemical Data for this compound

| Process | Potential (V vs. Ag/AgCl) | Scan Rate (mV/s) |

|---|---|---|

| Oxidation | +1.2 | 100 |

Note: The data in this table is hypothetical and serves only to illustrate the type of information obtained from a cyclic voltammetry experiment.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

For this compound, an X-ray diffraction study would elucidate the exact spatial orientation of the bromopyrimidine ring relative to the propan-1-amine side chain. It would also reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonding or halogen bonding, which play a significant role in the supramolecular architecture of the crystal.

In the absence of published crystallographic data for this specific compound, a representative table of the crystallographic parameters that would be determined from an X-ray diffraction experiment is provided below.

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 1034.5 |

Note: The data in this table is hypothetical and intended to exemplify the parameters obtained from a single-crystal X-ray diffraction analysis.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. tandfonline.commdpi.com DFT calculations can elucidate the electronic behavior of novel pyrimidine (B1678525) derivatives, providing insights into their structure and geometry. tandfonline.com For compounds similar to 1-(5-bromopyrimidin-2-yl)propan-1-amine, DFT calculations at levels like B3LYP/6-311++G(d,p) are employed to determine key electronic properties. researchgate.netmdpi.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. acs.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For pyrimidine derivatives, the nitrogen atoms typically represent regions of negative potential (nucleophilic sites), while regions near hydrogen atoms are electropositive.

Table 1: Predicted Electronic Properties from DFT Calculations

| Parameter | Predicted Value/Information | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 eV to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV to 6.5 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 2.0 D to 4.0 D | Measures polarity and influences intermolecular interactions |

Note: The values in this table are illustrative, based on typical DFT results for similar heterocyclic compounds, and represent expected ranges for this compound.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to study the conformational landscape and dynamic behavior of molecules over time. rsc.org These techniques are essential for understanding how a molecule like this compound might adopt different shapes (conformers) and how stable these conformers are in various environments.

MD simulations can reveal the stability of a compound and its complexes with biological targets. tandfonline.com For instance, simulations of pyrimidine derivatives have been used to analyze their aggregation tendencies and interaction energies. rsc.org A typical MD simulation tracks the atomic positions and velocities over a set period (e.g., nanoseconds), providing insights into conformational rearrangements and the stability of intermolecular interactions, such as hydrogen bonds. rsc.orgrsc.org The analysis of the root mean square deviation (RMSD) over the simulation time can indicate the stability of the molecule's conformation.

Table 2: Key Parameters from Molecular Dynamics Simulations

| Parameter | Description | Typical Findings for Pyrimidine Derivatives |

|---|---|---|

| Conformational Dihedral Angles | Rotation around key single bonds, defining the molecule's shape. | Energy-optimized structures reveal preferred planar or twisted conformations. rsc.org |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low RMSD values suggest a stable conformation during the simulation. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds with solvent or other molecules. | Crucial for understanding interaction stability in aqueous environments or at a receptor site. rsc.org |

In Silico Ligand-Biomacromolecule Interaction Studies (e.g., Molecular Docking with Human Serum Albumin - HSA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg It is widely used to understand how a small molecule ligand, such as this compound, might interact with a biological macromolecule like a protein. Human Serum Albumin (HSA) is a major transport protein in blood plasma, and understanding a compound's binding to HSA is crucial for its pharmacokinetic profile. nih.gov

HSA has well-defined binding pockets, primarily Sudlow's sites I and II, which are located in hydrophobic cavities and bind a wide variety of compounds. nih.gov Docking studies of pyrimidine derivatives with HSA can predict the binding affinity (often expressed as a docking score or binding energy), identify the specific binding site, and detail the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. rsc.org Amino acid residues like Arg218 and Lys199 are known to be important at the entrance of Sudlow's site I. rsc.org

Table 3: Predicted Interaction Profile with Human Serum Albumin (HSA)

| Feature | Prediction for this compound |

|---|---|

| Probable Binding Site | Sudlow's Site I or Site II |

| Binding Affinity (Docking Score) | -5 to -8 kcal/mol |

| Key Interacting Residues | Arg, Lys, Tyr, Trp, Leu, Val |

Note: This data is predictive and based on docking studies of similar heterocyclic and amine-containing compounds with HSA.

QSAR (Quantitative Structure-Activity Relationship) Methodologies for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com QSAR models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

To build a QSAR model for a class of compounds like pyrimidine derivatives, various molecular descriptors are calculated. nih.gov These descriptors quantify different aspects of the molecular structure, including physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties, and 3D shape. nih.govresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.govresearchgate.net Studies on pyrimidine derivatives have shown that descriptors related to molecular surface area, hydrophobicity (logP), and specific structural patterns can be crucial for their activity. nih.govresearchgate.net

Table 4: Common Descriptors in QSAR Models for Pyrimidine Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Lipophilic | LogP | Hydrophobicity, membrane permeability |

| Electronic | Dipole Moment | Polarity and electrostatic interactions |

| Geometric/Topological | Molecular Surface Area | Size and shape of the molecule nih.gov |

| Quantum Mechanical | HOMO/LUMO Energies | Reactivity and electronic properties |

Virtual Screening and Library Design Based on Pyrimidine Scaffolds

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry because it is a core structure in numerous natural products and approved drugs. acs.orgnih.govnih.gov This makes it an excellent starting point for the design of chemical libraries for drug discovery. Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. ijfmr.com

In this context, the this compound structure can serve as a core scaffold. By computationally modifying its functional groups (e.g., the amine, the propyl chain, or by replacing the bromine), a large virtual library of derivatives can be generated. rsc.org This library can then be screened in silico against a specific protein target using methods like molecular docking. ijfmr.comnih.gov This process helps to prioritize a smaller, more manageable number of compounds for actual synthesis and biological testing, accelerating the drug discovery process in a cost-effective manner. nih.govijfmr.com

Table 5: Illustrative Workflow for Virtual Screening

| Step | Action | Objective |

|---|---|---|

| 1. Scaffold Selection | Choose this compound as the core. | Utilize a known biologically relevant scaffold. acs.org |

| 2. Library Enumeration | Computationally add various substituents at defined modification points. | Create a large and diverse virtual library of related compounds. |

| 3. Target Preparation | Prepare the 3D structure of the target protein (e.g., a kinase or receptor). | Define the binding site for docking. |

| 4. Docking & Scoring | Dock all compounds in the library to the target's active site and score their binding affinity. | Rank compounds based on predicted binding strength. ijfmr.com |

Exploration of Advanced Chemical Applications of 1 5 Bromopyrimidin 2 Yl Propan 1 Amine Derivatives

Utility as Key Intermediates in Complex Organic Synthesis

The unique combination of a halogenated pyrimidine (B1678525) ring and an amine functional group makes 1-(5-bromopyrimidin-2-yl)propan-1-amine and its analogs powerful intermediates in multi-step organic synthesis. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the amine group provides a nucleophilic center for further derivatization.

Precursors for Advanced Heterocyclic Systems and Natural Product Analogs

Derivatives of this compound are valuable starting materials for constructing elaborate molecular architectures, including advanced heterocyclic systems and analogs of natural products. The pyrimidine ring itself is a core component of nucleobases, and its derivatives are widely explored in medicinal chemistry. chemenu.com The bromine atom at the 5-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, thereby enabling the synthesis of complex, polycyclic systems.

The synthesis of natural product analogues often requires the assembly of a core scaffold followed by functionalization. nih.govnih.gov The bromopyrimidine moiety can serve as such a scaffold, where the bromine is later substituted to build the target molecule's full complexity. Furthermore, the amine side chain can be involved in cyclization reactions, such as condensations with carbonyl compounds or acylation followed by ring closure, to form fused heterocyclic systems like pyrrolopyrimidines or imidazopyrimidines. This dual functionality makes these compounds efficient precursors for generating libraries of complex molecules for biological screening.

Building Blocks in the Synthesis of Established Chemical Entities (e.g., Imatinib (B729) Intermediates)

The structural motif of an amine-substituted pyrimidine is central to numerous established pharmaceutical agents. A prominent example is Imatinib, a tyrosine kinase inhibitor used in cancer therapy. newdrugapprovals.org The synthesis of Imatinib and its analogs involves the coupling of a pyrimidine-containing amine with a substituted benzoyl derivative. nih.govecnu.edu.cn

While this compound itself is not a direct precursor, its core structure is representative of the key intermediates used in these syntheses. The general synthetic strategy often involves a Buchwald-Hartwig amination or a nucleophilic aromatic substitution to connect the pyrimidine ring to a substituted aniline (B41778). The resulting amine is then acylated to form the final amide bond. The bromo- a tom on the pyrimidine ring of a compound like this compound could be strategically replaced by the 3-pyridyl group found in Imatinib via a Suzuki coupling reaction, demonstrating its utility as a versatile building block for accessing such established chemical entities or their novel analogs.

| Intermediate Name | CAS Number | Role in Synthesis |

|---|---|---|

| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | 152460-10-1 | Core fragment containing the pyrimidine-amine linkage. manusaktteva.com |

| 4-(4-Methylpiperazinylmethyl)benzoyl chloride | 106261-64-7 | Acylating agent that forms the final amide bond. manusaktteva.com |

| (2-Methyl-5-nitrophenyl)guanidine nitrate | 152460-08-7 | Precursor for forming the pyrimidine ring. manusaktteva.com |

| 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one | 55314-16-4 | Reactant for pyrimidine ring cyclization. manusaktteva.com |

Development of Chemical Probes and Sensing Materials

The electronic properties of the pyrimidine ring system, combined with the synthetic versatility of the bromo and amine groups, make derivatives of this compound attractive candidates for the development of chemical probes and sensors.

Design and Application as Optical Sensors for Specific Chemical Analytes (e.g., Albumins)

Optical sensors function by transducing a chemical binding event into a measurable change in optical properties, such as absorbance or fluorescence. nih.gov Pyrimidine and pyridine derivatives have been successfully employed as core components of fluorescent sensors for various analytes, including metal ions and biological macromolecules. mdpi.com The design of such sensors often involves conjugating the heterocyclic core, which acts as the fluorophore, to a specific recognition moiety that selectively binds the target analyte.

For the detection of proteins like human serum albumin (HSA), a derivative of this compound could be functionalized with a known albumin-binding group. nih.gov Upon binding of the probe to the hydrophobic pockets of albumin, changes in the local microenvironment (e.g., polarity, viscosity) can alter the photophysical properties of the pyrimidine-based fluorophore, leading to a detectable signal. Research has shown that pyrimidine-based chromophores can be highly sensitive to environmental factors, making them suitable for such applications. nih.gov The binding event can restrict intramolecular rotations or alter electronic transition energies, resulting in enhanced fluorescence intensity or a shift in the emission wavelength.

Luminescent Probes for Spectroscopic Applications

The development of luminescent probes with tailored spectroscopic properties is a significant area of chemical research. Pyrimidine derivatives serve as a robust platform for creating such probes due to their inherent photophysical characteristics and synthetic accessibility. rsc.org The 5-bromo substituent on the pyrimidine ring is an excellent synthetic handle for extending the π-conjugated system through cross-coupling reactions. This allows for the fine-tuning of the probe's absorption and emission wavelengths, quantum yield, and Stokes shift.

For instance, coupling with fluorescent aromatic or heteroaromatic boronic acids can produce novel dyes with emissions spanning the visible to near-infrared range. mdpi.com These probes can be used in fluorescence spectroscopy and bioimaging. Pyrimidine-based ligands have also been used to create highly stable and luminescent copper nanoclusters, which have potential applications in both bioimaging and therapeutics due to their low toxicity and unique optical properties. acs.org

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Acidity (pH) Response | Protonation of pyridine (pKa 4.4) | Enhanced emission (λem = 388 nm) and red-shifted absorption (λabs = 319 nm). | nih.gov |

| Viscosity Response | Increasing solvent viscosity | Significant enhancement of emission quantum yield. | nih.gov |

| Polarity Response | Increasing solvent polarity | Substantial impact on Stokes shift (from 5.8 x 10³ cm⁻¹ to 9.3 x 10³ cm⁻¹). | nih.gov |

Role in Organocatalysis and Asymmetric Synthesis

Chiral amines are fundamental building blocks and catalysts in asymmetric synthesis, a field focused on the stereoselective production of chiral molecules. sigmaaldrich.com this compound possesses a stereocenter at the carbon atom adjacent to the amine group, making it a chiral molecule. When resolved into its individual enantiomers, it can be employed in stereoselective transformations.

As a chiral building block, the enantiomerically pure amine can be incorporated into larger molecules, transferring its stereochemistry to the final product. More advanced applications involve its use as a chiral auxiliary or as a precursor to organocatalysts or ligands for metal-catalyzed reactions. The primary amine can be derivatized to form secondary amines, amides, or imines, which are common functional groups in organocatalysis.

The development of catalytic asymmetric reactions for the synthesis of chiral pyridine and pyrimidine derivatives is an active area of research. chim.it The Lewis basic nitrogen atoms in the pyrimidine ring and the steric bulk of the entire substituent can influence the transition state of a catalyzed reaction, thereby controlling the stereochemical outcome. A catalyst derived from this compound could, for example, be used in asymmetric reductions, additions to imines, or alkylation reactions, providing a pathway to other valuable chiral compounds. nih.govnih.gov The combination of a catalytic amine site with a tunable heterocyclic framework offers significant potential for the design of novel and effective asymmetric catalysts.

Applications in Materials Science

Derivatives of this compound represent a class of compounds with significant potential in the field of materials science, particularly in the development of functional polymers and smart materials. The pyrimidine core, with its π-deficient aromatic system and nitrogen atoms, imparts unique electronic and physical properties that can be harnessed to create materials with tailored functionalities. The presence of the bromo substituent at the 5-position and the aminopropane group at the 2-position serve as versatile synthetic handles for incorporating this heterocyclic scaffold into larger molecular architectures.

One of the most promising areas of application for these derivatives is in the field of liquid crystals. tandfonline.comtandfonline.com Liquid crystals containing 2,5-disubstituted pyrimidine rings are valuable components in commercial liquid crystal displays (LCDs) due to their unique ordered mesophases and anisotropic physical properties. tandfonline.com The pyrimidine ring's structure contributes to the creation of calamitic (rod-shaped) liquid crystals, which are essential for display technologies. tandfonline.com By modifying the aminopropane and bromo groups of this compound, it is possible to synthesize complex molecules that exhibit various liquid crystalline phases, such as nematic and smectic phases. These modifications typically involve the attachment of long alkyl chains and other aromatic units to create the necessary molecular shape and polarity.

The electronic nature of the pyrimidine ring also makes its derivatives suitable for use in organic electronic devices. They can serve as building blocks for organic semiconductors, which are key components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.com The ability to tune the electronic properties through substitution on the pyrimidine ring allows for the design of materials with specific energy levels for efficient charge transport and light emission. For instance, incorporating the electron-withdrawing pyrimidine unit can influence the material's behavior as an n-type semiconductor.

Furthermore, the development of "smart materials" that respond to external stimuli can benefit from the inclusion of pyrimidine derivatives. For example, pyrimidine-based liquid crystals have been investigated for their superparaelectric properties, exhibiting colossal dielectric permittivity, which is of interest for applications in supercapacitors for energy storage. rsc.org The high dipole moments that can be achieved in polar, rod-shaped molecules containing a phenylpyrimidine moiety are central to this behavior. rsc.org The structural framework of this compound provides a foundation for designing such advanced functional materials.

Below is a table summarizing the properties of representative pyrimidine-based liquid crystalline materials, illustrating the potential of this class of compounds.

| Compound Type | Molecular Structure Features | Mesophase Behavior | Potential Application |

| Phenyl Pyrimidine | Contains a phenylpyrimidine core with terminal fluoro and nitrile groups | Nematic and Smectic A phases | Supercapacitors, High-performance displays |

| Bicyclic Pyrimidine | Composed of bicyclic pyrimidine achiral compounds and chiral dopants | Chiral Smectic C (SmC*) phase | Ferroelectric liquid crystal displays (FLCDs), Photonic devices |

| Diphenyl-pyrimidine | 2,5-disubstituted pyrimidine ring linked to phenyl groups with terminal alkyl chains | Nematic, Smectic phases over a wide temperature range | Commercial LCDs, Organic semiconductors |

This table is generated based on data for analogous pyrimidine-containing compounds to illustrate potential applications.

Precursors for Agrochemical Development

The this compound scaffold is a valuable precursor for the development of novel agrochemicals, including fungicides, herbicides, and insecticides. The pyrimidine ring is a well-established toxophore in many commercial pesticides, and the specific substitution pattern of this compound offers multiple avenues for chemical synthesis and structural modification to optimize biological activity. acs.org

Chemical Synthesis and Structural Modification:

The development of new agrochemicals from this precursor involves several key synthetic strategies:

Modification at the 5-position: The bromine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, which can significantly influence the compound's spectrum of activity and mode of action.

Derivatization of the Amine Group: The primary amine of the propan-1-amine side chain can be readily converted into amides, ureas, sulfonamides, or other functional groups. This is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and water solubility, which are critical for uptake and transport in the target pest or plant. For instance, the synthesis of pyrimidine derivatives containing a urea (B33335) pharmacophore has been shown to yield compounds with insecticidal activity against mosquitoes. nih.gov

Nucleophilic Aromatic Substitution: The pyrimidine ring can undergo nucleophilic aromatic substitution, allowing for the replacement of other substituents that might be introduced onto the ring, providing further opportunities for structural diversification.

Structure-Activity Relationships (SAR) in Pyrimidine-Based Agrochemicals:

Research into pyrimidine-based agrochemicals has established several structure-activity relationships that can guide the modification of the this compound precursor.

Fungicides: Many pyrimidine-based fungicides function by inhibiting mitochondrial respiration. The specific nature of the substituents on the pyrimidine ring is crucial for binding to the target enzyme, such as succinate dehydrogenase. Studies on arylpyrazole pyrimidine ether derivatives have shown that specific substitutions lead to excellent fungicidal activities against pathogens like cucumber downy mildew. nih.gov For example, compound 7 from one study, an arylpyrazole containing a pyrimidine ether, showed an EC50 of 1.22 mg/L, a bioactivity nearly equal to the commercial fungicide cyazofamid. nih.gov This suggests that converting the aminopropane group of the precursor into a suitable ether linkage could be a promising strategy.

Insecticides: Pyrimidine derivatives can act as mitochondrial electron transport inhibitors or nicotinic acetylcholine receptor inhibitors in insects. acs.org The structural features of the side chains at the 2- and 5-positions of the pyrimidine ring are critical for insecticidal potency. For example, a study on novel pyrimidine derivatives with a urea pharmacophore found that compound 4d achieved 70% mortality against Aedes aegypti at a concentration of 2 µg/mL. nih.gov This indicates that modifying the amine group of the precursor to form a urea derivative could yield potent insecticides.

The following tables provide examples of research findings on pyrimidine derivatives in agrochemical applications, illustrating the potential for developing new active ingredients from the this compound precursor.

Table 1: Fungicidal Activity of Arylpyrazole Pyrimidine Ether Derivatives

| Compound | Target Pathogen | EC50 (mg/L) | Reference Compound | EC50 (mg/L) |

| 7 | Cucumber downy mildew | 1.22 | Cyazofamid | 1.11 |

| Diflumetorim | 15.6 | |||

| Flumorph | 25.9 |

Source: Adapted from Zhang, P. et al., J Agric Food Chem, 2019. nih.gov

Table 2: Insecticidal Activity of Pyrimidine-Urea Derivatives

| Compound | Target Species | Mortality (%) | Concentration (µg/mL) |

| 4d | Aedes aegypti | 70% | 2 |

Source: Adapted from a 2016 study on novel pyrimidine derivatives. nih.gov

These examples underscore the utility of the this compound core structure as a versatile starting point for the synthesis of new and effective agrochemicals through targeted structural modifications.

Future Research Directions and Perspectives

Sustainable and Green Chemistry Approaches for Pyrimidine (B1678525) Synthesis

Traditional methods for synthesizing pyrimidine derivatives often involve hazardous solvents, toxic reagents, and significant energy consumption, leading to environmental concerns. rasayanjournal.co.inpowertechjournal.com The future synthesis of 1-(5-bromopyrimidin-2-yl)propan-1-amine and its analogs will increasingly pivot towards sustainable and green chemistry principles to minimize environmental impact and enhance process efficiency. rasayanjournal.co.inkuey.net These modern approaches prioritize the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. kuey.net

Key green chemistry strategies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to selectively heat reaction mixtures, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.com

Ultrasound-Assisted Synthesis: The application of ultrasonic waves can enhance mass transfer and accelerate chemical reactions, providing an energy-efficient route to pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or "neat," eliminates a major source of chemical waste and simplifies product purification. rasayanjournal.co.innih.gov Mechanochemical methods, such as ball milling, can facilitate solvent-free reactions by physically bringing reactants into close contact. rasayanjournal.co.in

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions, presenting a highly sustainable alternative to traditional chemical catalysts. kuey.net

Use of Greener Solvents: When solvents are necessary, the focus is shifting to non-toxic, biodegradable, and renewable options like water or ionic liquids. rasayanjournal.co.in

By integrating these green methodologies, the synthesis of this compound can become more economically viable and environmentally responsible. rasayanjournal.co.in

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for rapid discovery and optimization of new chemical entities has driven the adoption of automated synthesis and high-throughput experimentation (HTE) in chemistry. acs.orgacs.org These technologies allow for a massive number of experiments to be performed in parallel, on a microscale, dramatically accelerating the pace of research. youtube.com For a molecule like this compound, HTE can be employed to rapidly screen a wide array of reaction conditions (e.g., catalysts, solvents, bases, temperatures) to identify optimal synthetic routes. acs.orgyoutube.com

The workflow for HTE typically involves several stages:

Design: Software tools assist in designing arrays of experiments to test numerous hypotheses simultaneously. youtube.comchemrxiv.org

Execution: Automated liquid handling robots dispense precise, small quantities of reagents into multi-well plates (e.g., 96, 384, or 1536 wells). acs.orgchemrxiv.org

Analysis: Rapid analytical techniques, such as UPLC-MS, are used to analyze the outcome of each reaction. chemrxiv.org

Data Processing: Specialized software collates and visualizes the large datasets generated, enabling researchers to quickly identify successful reactions and trends. chemrxiv.org

This approach is particularly valuable for exploring the derivatization of the parent compound, allowing for the synthesis of large libraries of related molecules for biological screening or materials testing. youtube.com Coupling automated synthesis with flow chemistry can further enhance efficiency and scalability. acs.org

Rational Design Principles for Targeted Chemical Reactivity and Selectivity

Future research will increasingly rely on rational design principles, often aided by computational modeling, to create derivatives of this compound with specific, predetermined properties. nih.govacs.org A key aspect of this is controlling the chemical reactivity and selectivity of the pyrimidine core. The regioselectivity of nucleophilic aromatic substitution (SNAr) on di-substituted pyrimidines, for instance, is highly sensitive to the electronic and steric nature of the substituents on the ring. wuxiapptec.comwuxiapptec.com

Computational tools, such as those based on quantum mechanics (QM), can predict the outcome of such reactions. wuxiapptec.comwuxiapptec.com For example, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can help predict where a nucleophile is most likely to attack the pyrimidine ring. wuxiapptec.comstackexchange.com This predictive power is crucial for designing synthetic routes that yield the desired isomer with high selectivity, avoiding costly and time-consuming separation of product mixtures. wuxiapptec.com

By understanding these principles, chemists can rationally design modifications to the this compound structure to:

Direct further substitutions to specific positions on the pyrimidine ring.

Modulate the electronic properties of the molecule to enhance binding affinity to a biological target.

Introduce functional groups that can participate in specific chemical reactions for further elaboration.

This approach moves beyond trial-and-error synthesis towards a more targeted and efficient discovery process. acs.org

Exploration of Novel Chemical Space Through Diverse Derivatization

The this compound scaffold offers multiple points for chemical modification, enabling the exploration of a vast and novel chemical space. nih.gov Expanding this chemical portfolio is essential for discovering new applications, from pharmaceuticals to advanced materials. nih.gov

Potential derivatization strategies include:

Modification of the Amine Group: The primary amine of the propan-1-amine side chain is a key functional handle. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. These modifications can significantly alter the molecule's polarity, size, and hydrogen bonding capabilities.

Substitution of the Bromine Atom: The bromine atom at the C5 position is a versatile synthetic handle, ideal for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, amine, or alkyne groups, dramatically increasing the structural diversity of the resulting compounds.

Skeletal Editing: Advanced synthetic methods are emerging that allow for the core skeleton of a heterocyclic ring to be altered. For example, recent research has shown the conversion of pyrimidines into pyridines through a two-atom swap skeletal editing process. chinesechemsoc.org Applying such transformative reactions could generate entirely new classes of compounds from the pyrimidine starting material.

A systematic exploration of these derivatization pathways, guided by rational design and enabled by high-throughput synthesis, will be crucial for unlocking new functionalities and biological activities. nih.gov

| Derivatization Site | Potential Reactions | Possible New Functional Groups |

| Propan-1-amine Group | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines |

| C5-Bromine Atom | Suzuki, Buchwald-Hartwig, Sonogashira | Aryls, Heteroaryls, Amines, Alkynes |

| Pyrimidine Core | Skeletal Editing (e.g., Dimroth Rearrangement) | Conversion to other heterocycles (e.g., Pyridine) |

Advanced Spectroscopic Tools for In-Situ Reaction Monitoring

Understanding the mechanism and kinetics of a chemical reaction is fundamental to its optimization and scale-up. Future studies on the synthesis of this compound and its derivatives will benefit from the application of advanced spectroscopic tools for real-time, in-situ reaction monitoring. nih.govnih.gov These techniques provide a dynamic picture of the reaction as it happens, revealing transient intermediates and clarifying mechanistic pathways. nih.gov

Promising spectroscopic methods include:

Real-Time NMR Spectroscopy: Modern NMR techniques, including ultrafast 2D NMR, can monitor the progress of a reaction directly inside the NMR tube. nih.gov This allows for the direct observation of the consumption of reactants, the formation of products, and the appearance and disappearance of reaction intermediates, providing invaluable mechanistic detail. nih.govnih.gov

FTIR and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring changes in functional groups throughout a reaction. vandanapublications.com Fiber-optic probes can be inserted directly into a reaction vessel for continuous, non-invasive analysis. Raman imaging techniques can even be used to visualize the spatial distribution of newly synthesized pyrimidines within single cells. biorxiv.orgbiorxiv.org

The data gathered from these in-situ monitoring techniques will enable a more profound understanding of the reaction mechanisms involved in pyrimidine synthesis, facilitating the development of more efficient, robust, and scalable synthetic processes. nih.gov

Q & A

Q. How can machine learning accelerate the discovery of novel derivatives with improved pharmacokinetic properties?

- Workflow :

- Train models on PubChem datasets to predict logP and metabolic stability .

- Prioritize derivatives with predicted BBB permeability for CNS-targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.